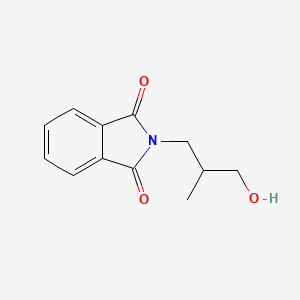![molecular formula C11H20O3 B13680697 9-Methoxy-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13680697.png)
9-Methoxy-1-oxaspiro[5.5]undecan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methoxy-1-oxaspiro[5.5]undecan-4-ol is a spirocyclic compound characterized by a unique structure that includes a spiro ring system. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-1-oxaspiro[5.5]undecan-4-ol typically involves the formation of the spiro ring system through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spiro scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts to form the spirocyclic structure .
Industrial Production Methods
Industrial production of spirocyclic compounds like this compound often involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced catalytic systems to improve yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
9-Methoxy-1-oxaspiro[5.5]undecan-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro ring, where nucleophiles replace leaving groups under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alcohols, and amines in the presence of bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines, into the spiro ring system.
Applications De Recherche Scientifique
9-Methoxy-1-oxaspiro[5.5]undecan-4-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 9-Methoxy-1-oxaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets, such as enzymes and proteins. For example, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound binds to the active site of the protein, blocking its function and thereby inhibiting the growth of the bacteria.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity and use as a scaffold in drug design.
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine: Used in medicinal chemistry for its potential biological activities.
1,3-Dioxane-1,3-dithiane spiranes:
Uniqueness
9-Methoxy-1-oxaspiro[5.5]undecan-4-ol is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and interaction with biological targets, making it a valuable compound in drug development and other scientific research applications.
Propriétés
Formule moléculaire |
C11H20O3 |
|---|---|
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
9-methoxy-1-oxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C11H20O3/c1-13-10-2-5-11(6-3-10)8-9(12)4-7-14-11/h9-10,12H,2-8H2,1H3 |
Clé InChI |
XYMPOYPJOZYIIO-UHFFFAOYSA-N |
SMILES canonique |
COC1CCC2(CC1)CC(CCO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[2,3-d]pyrimidin-6-ylmethanol](/img/structure/B13680616.png)
![5,6-Dimethoxy-3-methylbenzo[c]isoxazole](/img/structure/B13680627.png)

![[Ir(ppy)2(bpy)]PF6](/img/structure/B13680642.png)
![1'-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]](/img/structure/B13680652.png)

![2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13680660.png)

![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole-2-carboxylate](/img/structure/B13680665.png)





